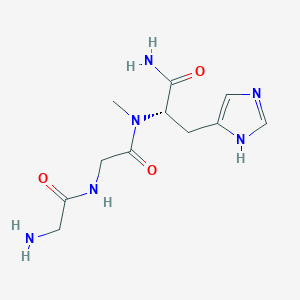
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features an imidazole ring, which is a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.
Introduction of the aminoacetamido group: This step may involve the use of protecting groups to ensure selective reactions.
N-methylation: This can be done using methylating agents such as methyl iodide under basic conditions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The aminoacetamido groups may also participate in hydrogen bonding and electrostatic interactions with biological molecules.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Imidazole: A simple aromatic ring with nitrogen atoms.
Uniqueness
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H18N6O3 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H18N6O3/c1-17(10(19)5-15-9(18)3-12)8(11(13)20)2-7-4-14-6-16-7/h4,6,8H,2-3,5,12H2,1H3,(H2,13,20)(H,14,16)(H,15,18)/t8-/m0/s1 |
InChIキー |
UXQDMXZAIDPFGY-QMMMGPOBSA-N |
異性体SMILES |
CN([C@@H](CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
正規SMILES |
CN(C(CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)
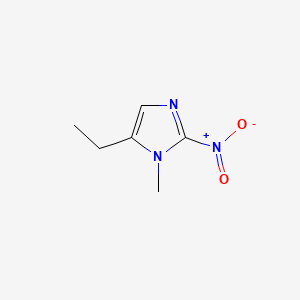

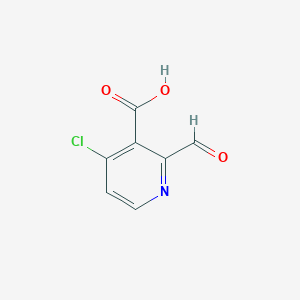
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
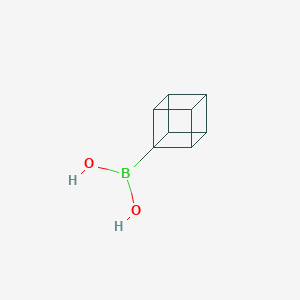
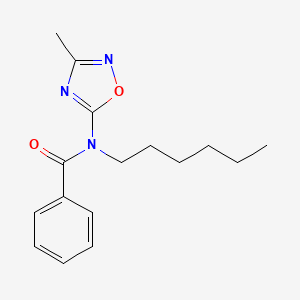
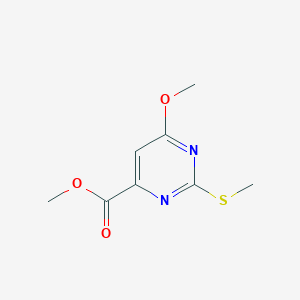

![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)



